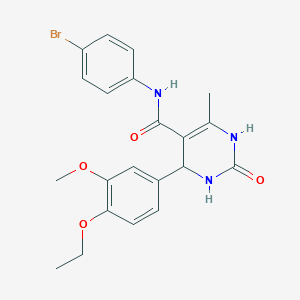

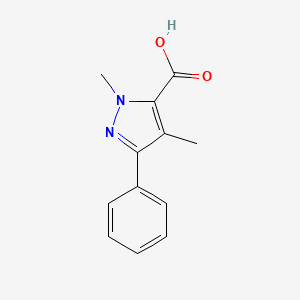

2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid” belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their antifungal and antibacterial activities .

Synthesis Analysis

Pyrazole derivatives can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a series of novel N-methyl-substituted pyrazole carboxamide derivatives were efficiently obtained by the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides .Chemical Reactions Analysis

Pyrazole compounds are known for their rich biological activity and represent interesting characteristics for combinatorial as well as medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .科学的研究の応用

Synthesis and Chemical Properties

Researchers have synthesized structural analogs of 2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid to explore their chemical properties and potential applications. For instance, Huppatz (1983) developed methods for synthesizing pyrazole analogues of the systemic fungicide carboxin, showcasing the compound's utility in agricultural chemistry (Huppatz, 1983).

Corrosion Inhibition

A study by Chetouani et al. (2005) investigated the inhibitive effect of bipyrazole compounds, including derivatives of this compound, on the corrosion of pure iron in acidic media. This research suggests these compounds are efficient corrosion inhibitors, potentially valuable in industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Organic Synthesis and Polymer Chemistry

Gao et al. (2013) developed an atom-economical synthesis of poly(pyrazolylnaphthalene)s, utilizing 3,5-dimethyl-1-phenylpyrazole among others. This innovative approach highlights the role of pyrazole derivatives in creating functional polymers with potential applications in material science and engineering (Gao, Lam, Liu, Li, & Tang, 2013).

Antimicrobial and Anti-inflammatory Applications

Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, exploring their anticancer and anti-5-lipoxygenase activities. Their findings suggest that these derivatives, related to the core structure of this compound, hold promise as therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Supramolecular Chemistry

Singh, Tomar, and Kashyap (2015) explored the supramolecular assemblies of benzene-1,3,5-tricarboxylic acid with various substituted pyrazoles. Their work demonstrates the potential of this compound derivatives in the design of complex molecular structures with possible applications in nanotechnology and molecular electronics (Singh, Tomar, & Kashyap, 2015).

将来の方向性

Pyrazole derivatives have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . Future research directions could include the development of new synthetic techniques and biological activity related to pyrazole derivatives .

作用機序

Target of Action

Pyrazole-bearing compounds, which include 2,4-dimethyl-5-phenylpyrazole-3-carboxylic acid, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been shown to interact with their targets in a way that leads to potent antileishmanial and antimalarial activities .

Biochemical Pathways

It’s known that pyrazole derivatives can have a significant impact on various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

It’s known that pyrazole derivatives can have a significant impact on various biological processes, leading to their diverse pharmacological effects .

特性

IUPAC Name |

2,4-dimethyl-5-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-10(9-6-4-3-5-7-9)13-14(2)11(8)12(15)16/h3-7H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSJVXPEXYYRBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=CC=C2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride](/img/no-structure.png)

![6-(2,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2760179.png)

![4-((3-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2760183.png)

![2-Oxo-5-[4-(trifluoromethyl)cyclohexyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2760184.png)